Pyrido[3,2-d]pyrimidin-2(1H)-one
Description
Historical Context and Structural Significance
This compound occupies a distinctive position within the structural landscape of fused heterocyclic compounds, representing one of four possible isomeric structures for pyrido[d]pyrimidines, distinguished by the specific positioning of nitrogen atoms within the pyridine moiety. The systematic study of pyridopyrimidines emerged from the recognition that these heterocyclic systems serve as structural analogs of biologically important quinazolines and pteridines, compounds that play crucial roles in various biochemical processes. The development of synthetic methodologies for this compound has paralleled the broader evolution of heterocyclic chemistry, with researchers recognizing the unique electronic and steric properties conferred by this particular ring fusion pattern.
The structural characteristics of this compound are defined by its International Union of Pure and Applied Chemistry name, 1H-pyrido[3,2-d]pyrimidin-2-one, which reflects the specific connectivity and tautomeric form of the molecule. The compound exists with the chemical abstracts service registry number 116598-88-0 and demonstrates characteristic spectroscopic properties that facilitate its identification and structural confirmation. The molecular geometry, as represented by its Simplified Molecular Input Line Entry System notation C1=CC2=C(C=NC(=O)N2)N=C1, reveals the intricate electronic relationships within the fused ring system that contribute to its chemical reactivity and biological activity.
The significance of this structural framework extends beyond mere academic interest, as the this compound scaffold provides a versatile platform for medicinal chemistry optimization. The presence of multiple nitrogen atoms within the fused ring system offers opportunities for hydrogen bonding interactions with biological targets, while the ketone functionality at the 2-position provides additional sites for molecular recognition and binding interactions. These structural features collectively contribute to the compound's potential as a pharmacophore in drug development programs targeting various enzymatic and receptor systems.
Properties
CAS No. |
116598-88-0 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11) |
InChI Key |
IAAQUOVTPAMQCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
Canonical SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
Synonyms |
Pyrido[3,2-d]pyrimidin-2-ol (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Pyrido[3,2-d]pyrimidin-2(1H)-one derivatives have been extensively studied for their anticancer properties. They act on various molecular targets involved in cancer progression:
- Tyrosine Kinase Inhibition : Compounds like Seletalisib, which contains the pyrido[3,2-d]pyrimidine structure, selectively inhibit PI3Kδ, a pathway crucial for cancer cell survival and proliferation .
- MEK/ERK Pathway Modulation : TAK-733, another derivative, exhibits potent activity against MEK enzymes and has shown effectiveness in melanoma cell lines, indicating its potential in treating advanced metastatic melanoma .
Enzyme Inhibition
The pharmacological potential of this compound extends to enzyme inhibition:
- Dihydrofolate Reductase (DHFR) : This enzyme is a target for several pyrido derivatives due to its role in nucleotide synthesis. Inhibition of DHFR can lead to the death of pathogenic microorganisms and is vital in developing antimalarial and anticancer drugs .
- Cyclin-Dependent Kinase (CDK) Inhibition : Certain derivatives are recognized as effective CDK inhibitors, which play a critical role in regulating the cell cycle and are implicated in cancer therapy .
Antimicrobial Properties
Research indicates that this compound derivatives possess significant antimicrobial activity:
- They have been tested against various bacterial strains and have shown effectiveness comparable to established antibiotics. This makes them promising candidates for developing new antimicrobial agents .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, these compounds have been explored for various other applications:
- Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
- CNS Activity : Certain compounds show promise as central nervous system stimulants or inhibitors of neurotransmitter reuptake, suggesting potential psychotropic effects .
Table 1: Summary of Biological Activities of this compound Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrido[2,3-d]pyrimidin-4(3H)-one
- Structure : Differs in ring fusion (pyridine at [2,3-d] vs. [3,2-d] positions).
- Synthesis: Prepared via condensation of 2-aminonicotinic acid with formamide under microwave irradiation (49% yield) .
- Bioactivity : Derivatives exhibit anticonvulsant (e.g., compound 7g: IC₅₀ = 0.053 μM) and anti-HIV activity (e.g., 8-hydroxypyrido[2,3-d]pyrimidin-7(8H)-one derivatives) .
Pyrido[3,4-d]pyrimidin-4(3H)-one
- Structure : Pyridine fused at [3,4-d] position.
- Synthesis : 8-substituted derivatives synthesized via Suzuki coupling (e.g., 8-(1-methylpyrazol-3-yl) derivative, 78% yield) .
- Bioactivity : Potent Raf kinase inhibitors (e.g., compound 44g) and anticancer agents targeting VEGFR-2 .
Dihydropyrimidin-2(1H)-ones (DHPMs)
Preparation Methods
NMP-Mediated Synthesis with PdCl₂
A patent-described method utilizes PdCl₂ (0.03–0.1 eq) in N-methylpyrrolidone (NMP) at 70–75°C to synthesize pyrido[3,2-d]pyrimidin-2(1H)-one from crotonic acid and aminopyrimidine precursors. Key steps include:
Table 1: Optimization of PdCl₂-Catalyzed Reactions
| PdCl₂ (eq) | Solvent Volume (mL) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.03 | 50 | 75 | 94.8 | 99.1 |
| 0.05 | 72 | 70 | 86.1 | 98.8 |
| 0.1 | 46 | 70 | 88.9 | 98.6 |
Higher PdCl₂ loading (0.1 eq) marginally improves yield but increases cost, while reduced solvent volume enhances concentration-driven kinetics.
Photochemical Dehydrogenation of Dihydro Precursors
LED-Irradiated Dehydrogenation
Recent studies demonstrate the dehydrogenation of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one to the unsaturated this compound using blue LED light (450 nm) in DMSO. Key parameters include:
Table 2: Photochemical Reaction Optimization
| Entry | Atmosphere | LED Intensity (%) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | Air | 100 | 1 | 13 |
| 2 | N₂ | 100 | 2 | 27 |
| 3 | Ar | 75 | 3 | 19 |
This method offers a mild, metal-free alternative but requires further optimization for scalability.
Cyclocondensation with Butanoic Anhydride
Reflux-Based Synthesis
A fused pyrido-thienopyrimidine synthesis begins with 3-amino-7,8-dihydropyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid reacting with butanoic anhydride under reflux. The mechanism involves:
-
Acylation : Butanoic anhydride activates the carboxylic acid.
-
Cyclodehydration : Intramolecular nucleophilic attack forms the pyrimidinone ring.
-
Crystallization : Ethanol recrystallization yields 79% pure product.
This method is advantageous for constructing polycyclic systems but requires stringent temperature control to prevent decarboxylation.
Comparative Analysis of Methodologies
Yield and Efficiency
-
Multicomponent Reactions : Highest yields (90–94%) but require stoichiometric aldehydes.
-
Pd-Catalyzed Methods : Robust for gram-scale synthesis (94.8% yield) but involve costly catalysts.
-
Photochemical Routes : Eco-friendly yet low conversion (13–27%).
Environmental and Practical Considerations
-
Green Chemistry : DAHP-catalyzed and photochemical methods align with green principles by using water or avoiding solvents.
-
Operational Complexity : Microwave and photochemical setups demand specialized equipment, whereas reflux methods are accessible but energy-intensive.
Q & A
Basic Research Questions
Q. What are the key considerations when designing a synthetic route for Pyrido[3,2-d]pyrimidin-2(1H)-one derivatives?
- Methodological Answer : Prioritize reaction efficiency and regioselectivity. One-pot multicomponent reactions (e.g., using formamide or urea under microwave irradiation) are advantageous for simplicity and yield optimization . For stepwise synthesis, intermediates like 2-aminonicotinic acid or cyanoamine pyridine derivatives can be cyclized using acid/base catalysis (e.g., concentrated HCl in DMF or cold NH₄OH) to form the pyrimidine ring . Monitor reaction progress via TLC or HPLC to avoid side products like pyrimidin-diones .
Q. How can researchers confirm the structural identity of this compound derivatives post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign aromatic proton signals (δ 7.5–9.0 ppm for pyrido protons) and carbonyl peaks (δ 160–170 ppm for C=O in NMR) .
- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 257.243 for C₁₀H₁₅N₃O₅ derivatives) with theoretical values .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for substituted derivatives .
Q. What methods are used to evaluate the antimicrobial or anticancer activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) and validate selectivity via toxicity tests on non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and bioavailability. Derivatives with logP >3 may exhibit poor aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .
- Target Engagement Studies : Use molecular docking (e.g., VEGFR-2 or KRAS G12C binding) to correlate in silico predictions with cellular activity. Validate with Western blotting for downstream biomarkers (e.g., phosphorylated ERK for KRAS inhibition) .
Q. What strategies optimize the selectivity of this compound derivatives for kinase targets like VEGFR-2?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce hydrophobic substituents (e.g., 4-chlorophenyl) at position 7 to enhance binding to kinase ATP pockets. Avoid bulky groups at position 2, which may sterically hinder target engagement .
- Computational Modeling : Perform free-energy perturbation (FEP) calculations to predict affinity changes upon substitution. Prioritize derivatives with ΔG < -10 kcal/mol for experimental validation .
Q. How can researchers address synthetic challenges in achieving high regiochemical purity for substituted derivatives?
- Methodological Answer :
- Regioselective Cyclization : Use directing groups (e.g., methylthio at position 2) to control ring closure. For example, 2-(methylthio) derivatives favor pyrido[4,3-d]pyrimidinone formation over [2,3-d] isomers .
- Chromatographic Separation : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in water) to isolate regioisomers. Confirm purity via NMR integration .
Q. What experimental approaches validate the role of this compound derivatives in inducing apoptosis?
- Methodological Answer :
- Flow Cytometry : Stain cells with Annexin V-FITC/PI to quantify early/late apoptotic populations. Compare treated vs. untreated samples .
- Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC). A ≥2-fold increase indicates apoptosis induction .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data between similar this compound derivatives?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using ATP-based viability assays (e.g., CellTiter-Glo) and clonogenic survival tests. Discrepancies may arise from off-target effects or assay interference (e.g., compound fluorescence) .
- Meta-Analysis : Compare results across multiple studies. For example, pyrimidin-2(1H)-one spacers often outperform thione analogs in VEGFR-2 inhibition due to stronger hydrogen bonding .
Q. What computational tools are recommended for predicting ADMET properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk). Derivatives with >90% plasma protein binding may require dose adjustments .
- MD Simulations : Run 100-ns simulations to assess binding stability. Low root-mean-square deviation (RMSD <2 Å) indicates robust target engagement .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
